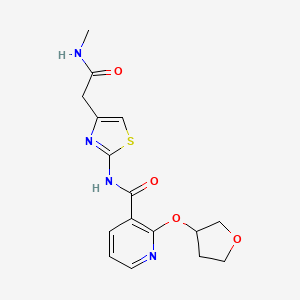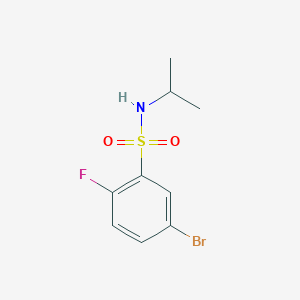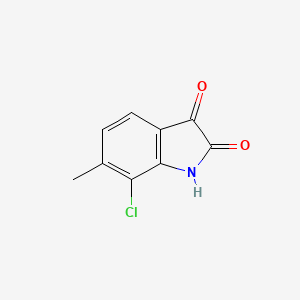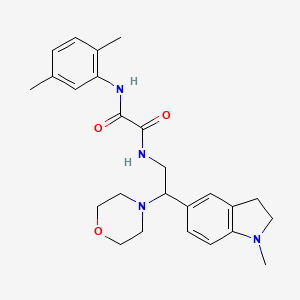
N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide, also known as MZPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, cancer therapy, and neuroscience.
Applications De Recherche Scientifique
Oncology: Mitigation of Chemotherapy-Induced Intestinal Mucositis
This compound has shown promising results in the field of oncology, particularly in alleviating the side effects of chemotherapy. A study demonstrated its efficacy in reducing intestinal mucositis caused by methotrexate, a common chemotherapy agent . The compound was able to decrease the severity of symptoms such as diarrhea, weight loss, and gut barrier dysfunction. It also improved survival rates and feed intake in a dose-dependent manner .
Gastroenterology: Protection of Intestinal Mucosa
In gastroenterology, the compound’s mucoprotective effects are significant. It mitigates villus atrophy, crypt hypoplasia, and mucin depletion in the intestinal lining. This is crucial for maintaining the integrity of the gut barrier and preventing complications associated with mucosal damage .
Immunology: Modulation of Inflammatory Markers
The compound has been found to modulate the expression of various inflammatory markers. It downregulates pro-inflammatory cytokines like TNF-α, COX-2, IL-6, IL-1β, and NF-κB, while upregulating anti-inflammatory cytokines such as IL-10. This suggests potential applications in treating inflammatory diseases .
Microbiology: Improvement of Gut Microflora
Research indicates that the compound can positively influence the luminal microflora profile. It augments the growth of beneficial bacteria like Lactobacillus spp. and reduces the number of pathogenic bacteria such as E. coli. This could have implications for gut health and the treatment of dysbiosis .
Pharmacology: Adjunct in Chemotherapy
Given its protective effects against intestinal mucositis, the compound could be used as an adjunct in chemotherapy regimens. This would help improve the quality of life for patients undergoing cancer treatment by deterring one of the most debilitating side effects of chemotherapy .
Polymer Science: Building Blocks for Polyamines
The azetidine group within the compound’s structure makes it a valuable building block for polyamines. These are used in anionic and cationic ring-opening polymerization, leading to applications in creating antibacterial coatings, CO2 adsorption materials, and non-viral gene transfection vectors .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the treatment of conditions like methotrexate (mtx)-induced intestinal mucositis (im)
Mode of Action
It’s known that azetidines can undergo various reactions such as anionic and cationic ring-opening polymerization . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the pathways involved in the formation of polyamines from aziridine and azetidine . These polyamines could have various structures and degrees of control . .
Result of Action
The compound has been shown to have a mucoprotective effect, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner . It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Propriétés
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)20-15-5-3-14(4-6-15)19(23)21-11-18(12-21)27(24,25)17-9-7-16(26-2)8-10-17/h3-10,18H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSOBGTUBEPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)
![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)


![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2954789.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)